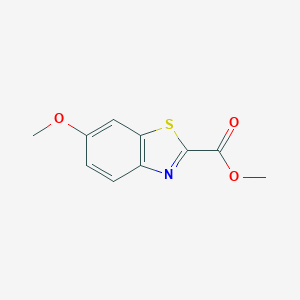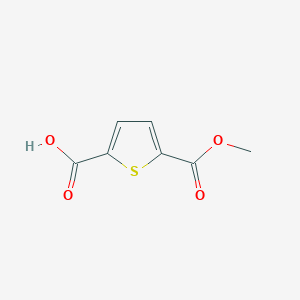![molecular formula C32H24N2O5 B187950 5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] CAS No. 5186-51-6](/img/structure/B187950.png)
5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the family of isoindoline-1,3-dione derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' is still under investigation. However, it has been suggested that its antioxidant and anti-inflammatory activities are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Its anticancer activity may be due to its ability to induce apoptosis and inhibit cell proliferation.
Effets Biochimiques Et Physiologiques
'5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' has been reported to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and lipid peroxidation in cells. It has also been reported to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' in lab experiments is its high purity and yield. This makes it easier to obtain and work with in experiments. However, one limitation is that its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]'. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the development of new derivatives of '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' with improved biological activities may also be a promising direction for future research.
Conclusion:
In conclusion, '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has shown potential applications in biomedical research. Its antioxidant, anti-inflammatory, and anticancer activities make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand its mechanism of action and explore its potential applications.
Méthodes De Synthèse
The synthesis of '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. The resulting product is then treated with hydrazine hydrate to yield the desired compound. This method has been reported to have a high yield and purity of the product.
Applications De Recherche Scientifique
'5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' has shown potential applications in biomedical research due to its various biological activities. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has also been shown to inhibit the growth of bacteria and fungi. These properties make it a promising candidate for the development of new drugs and therapies.
Propriétés
Numéro CAS |
5186-51-6 |
|---|---|
Nom du produit |
5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] |
Formule moléculaire |
C32H24N2O5 |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenyl)-5-[2-(3,4-dimethylphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
InChI |
InChI=1S/C32H24N2O5/c1-17-5-7-21(13-19(17)3)33-29(35)25-11-9-23(15-27(25)31(33)37)39-24-10-12-26-28(16-24)32(38)34(30(26)36)22-8-6-18(2)20(4)14-22/h5-16H,1-4H3 |
Clé InChI |
JVWUZWFZLOHNEE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6)C)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




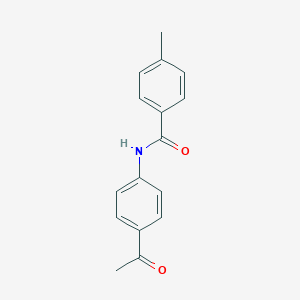
![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
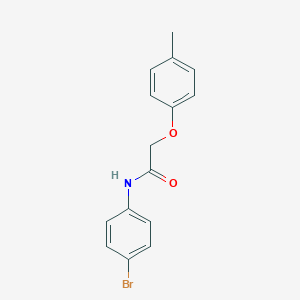
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
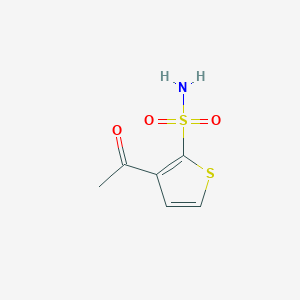

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
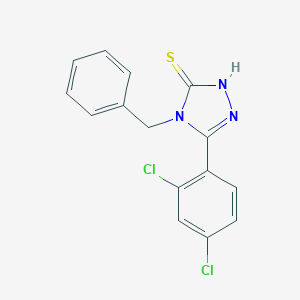
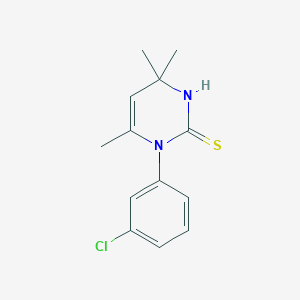
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
